
2-(3-Methyl-2,4,6-trinitrophenyl)-1,1-diphenylhydrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Methyl-2,4,6-trinitrophenyl)-1,1-diphenylhydrazine is a complex organic compound known for its unique chemical structure and properties It is characterized by the presence of a trinitrophenyl group, which is a highly nitrated aromatic ring, and a diphenylhydrazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Methyl-2,4,6-trinitrophenyl)-1,1-diphenylhydrazine typically involves the nitration of a precursor compound followed by a series of chemical reactions to introduce the hydrazine group. The nitration process requires careful control of temperature and the use of strong nitrating agents such as nitric acid and sulfuric acid. The subsequent steps may involve reduction and substitution reactions to achieve the final product.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve the use of industrial-grade reagents and equipment to ensure the efficient and safe production of the compound. The process would need to be optimized for yield and purity, with considerations for waste management and environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-(3-Methyl-2,4,6-trinitrophenyl)-1,1-diphenylhydrazine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can convert the nitro groups to amino groups, altering the compound’s properties.
Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas or metal hydrides for reduction, and oxidizing agents such as potassium permanganate for oxidation. Substitution reactions may require catalysts or specific solvents to proceed efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups can lead to the formation of amino derivatives, while oxidation may produce various oxidized species.
Scientific Research Applications
2-(3-Methyl-2,4,6-trinitrophenyl)-1,1-diphenylhydrazine has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying nitration and reduction reactions.
Biology: The compound’s reactivity makes it useful in biochemical assays and as a probe for studying enzyme activities.
Industry: Used in the production of dyes, pigments, and other chemical intermediates.
Mechanism of Action
The mechanism of action of 2-(3-Methyl-2,4,6-trinitrophenyl)-1,1-diphenylhydrazine involves its interaction with molecular targets through its reactive nitro and hydrazine groups. These interactions can lead to the formation of reactive intermediates that can modify biological molecules or catalyze specific reactions. The pathways involved may include redox reactions and covalent modifications of target molecules.
Comparison with Similar Compounds
Similar Compounds
3-Methyl-2,4,6-trinitrophenol: Another highly nitrated aromatic compound with similar reactivity.
2,4,6-Trinitrophenylhydrazine: Shares the trinitrophenyl group but differs in the hydrazine moiety.
Diphenylhydrazine: Lacks the nitrated aromatic ring but has similar hydrazine functionality.
Uniqueness
2-(3-Methyl-2,4,6-trinitrophenyl)-1,1-diphenylhydrazine is unique due to the combination of its trinitrophenyl and diphenylhydrazine groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for specific applications where both nitration and hydrazine functionalities are required.
Properties
CAS No. |
1106-65-6 |
|---|---|
Molecular Formula |
C19H15N5O6 |
Molecular Weight |
409.4 g/mol |
IUPAC Name |
2-(3-methyl-2,4,6-trinitrophenyl)-1,1-diphenylhydrazine |
InChI |
InChI=1S/C19H15N5O6/c1-13-16(22(25)26)12-17(23(27)28)18(19(13)24(29)30)20-21(14-8-4-2-5-9-14)15-10-6-3-7-11-15/h2-12,20H,1H3 |
InChI Key |
CTQWQGCORAAVDE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])NN(C2=CC=CC=C2)C3=CC=CC=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


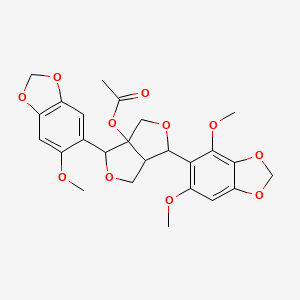
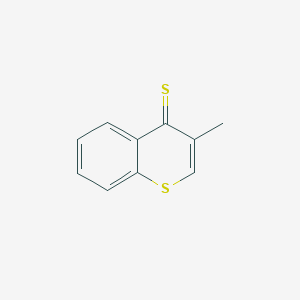
![(2S)-2-[5-fluoro-2-(trifluoromethyl)phenyl]pyrrolidine](/img/structure/B14758366.png)
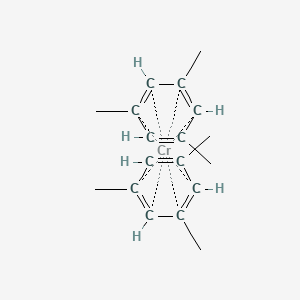
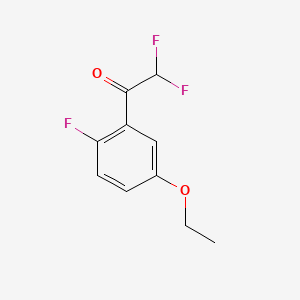
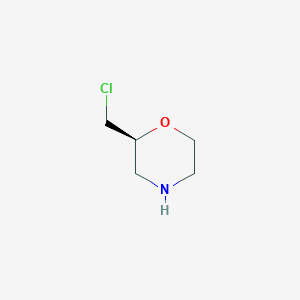
![N-[[(2R,3R,4S)-4-[(Acetyloxy)methyl]-3-(phenylmethoxy)-1-(phenylmethyl)-2-azetidinyl]methyl]-acetamide](/img/structure/B14758401.png)
![Tricyclo[10.4.0.03,8]hexadeca-1(16),3,5,7,12,14-hexaen-2-one](/img/structure/B14758413.png)

![5-O-tert-butyl 2-O-ethyl 2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[2,3-c]pyrrole-2,5-dicarboxylate](/img/structure/B14758421.png)
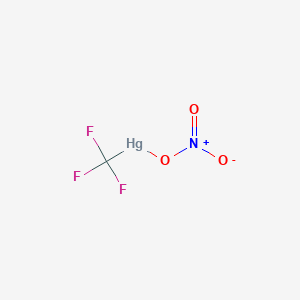
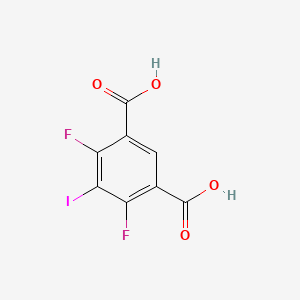

![2'H-Spiro[1,3-dioxolane-2,1'-naphthalene]](/img/structure/B14758446.png)
